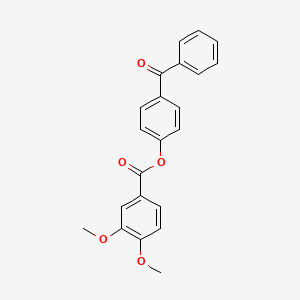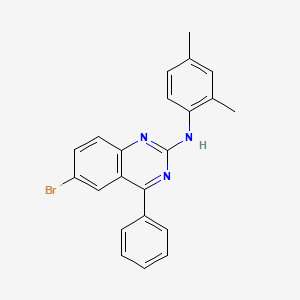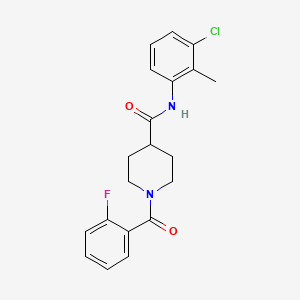
4-(pentanoylamino)-N-(2,4,5-trichlorophenyl)benzamide
Übersicht
Beschreibung
4-(pentanoylamino)-N-(2,4,5-trichlorophenyl)benzamide, also known as PTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PTB is a small molecule that belongs to the class of benzamides and has been found to exhibit promising results in various studies.
Wirkmechanismus
4-(pentanoylamino)-N-(2,4,5-trichlorophenyl)benzamide exerts its effects by binding to specific target proteins and enzymes, thereby inhibiting their activity. It has been found to inhibit the activity of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are involved in the regulation of gene expression. 4-(pentanoylamino)-N-(2,4,5-trichlorophenyl)benzamide has also been shown to inhibit the activity of the proteasome, which is involved in protein degradation.
Biochemical and Physiological Effects:
4-(pentanoylamino)-N-(2,4,5-trichlorophenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4-(pentanoylamino)-N-(2,4,5-trichlorophenyl)benzamide has also been found to inhibit the replication of certain viruses, such as the Zika virus. Additionally, 4-(pentanoylamino)-N-(2,4,5-trichlorophenyl)benzamide has been shown to reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(pentanoylamino)-N-(2,4,5-trichlorophenyl)benzamide has several advantages in lab experiments. It is a small molecule that can be easily synthesized and purified. 4-(pentanoylamino)-N-(2,4,5-trichlorophenyl)benzamide has also been found to exhibit low toxicity in animal models. However, one limitation of 4-(pentanoylamino)-N-(2,4,5-trichlorophenyl)benzamide is that it may not be effective in all diseases and may exhibit off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 4-(pentanoylamino)-N-(2,4,5-trichlorophenyl)benzamide. One potential area of research is the development of 4-(pentanoylamino)-N-(2,4,5-trichlorophenyl)benzamide derivatives that exhibit improved efficacy and reduced toxicity. Another area of research is the study of 4-(pentanoylamino)-N-(2,4,5-trichlorophenyl)benzamide in combination with other drugs for the treatment of various diseases. Additionally, the study of 4-(pentanoylamino)-N-(2,4,5-trichlorophenyl)benzamide in animal models of human diseases may provide further insights into its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
4-(pentanoylamino)-N-(2,4,5-trichlorophenyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. 4-(pentanoylamino)-N-(2,4,5-trichlorophenyl)benzamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
4-(pentanoylamino)-N-(2,4,5-trichlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O2/c1-2-3-4-17(24)22-12-7-5-11(6-8-12)18(25)23-16-10-14(20)13(19)9-15(16)21/h5-10H,2-4H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXRKCFTULECPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pentanoylamino)-N-(2,4,5-trichlorophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![butyl 4-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B4855257.png)
![N-cyclopropyl-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4855263.png)
![N-(2-methyl-5-nitrophenyl)-2-({4-methyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4855266.png)

![N-{5-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B4855284.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbenzamide](/img/structure/B4855299.png)
![3-[(3-chlorobenzyl)thio]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4855314.png)


![N-cyclopentyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4855328.png)
![N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4855332.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4855351.png)